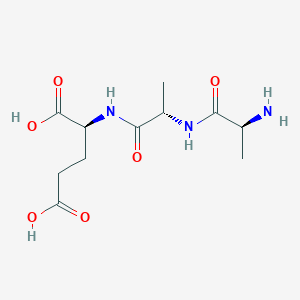![molecular formula C6H5N B14235804 2-Azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 441798-59-0](/img/structure/B14235804.png)
2-Azabicyclo[4.1.0]hepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.1.0]hepta-1,3,5-triene typically involves the cyclization of suitable precursors under specific conditions. One common method is the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be catalyzed by various reagents, including Lewis acids .
Industrial Production Methods
Industrial production methods for 2-Azabicyclo[41 advancements in catalytic processes and reaction optimization may facilitate its large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various nitrogen-containing heterocycles, while reduction can produce more stable bicyclic amines .
Scientific Research Applications
2-Azabicyclo[4.1.0]hepta-1,3,5-triene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]hepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The nitrogen atom in the compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its bicyclic structure allows it to participate in unique reaction pathways, such as disrotatory ring closures and Diels-Alder reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the nitrogen atom.
Cyclopropabenzene: Another bicyclic compound with similar structural features.
1,3,5-Norcaratriene: A closely related compound with similar reactivity.
Uniqueness
2-Azabicyclo[4.1.0]hepta-1,3,5-triene is unique due to the presence of the nitrogen atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying nitrogen-containing heterocycles and their reactivity .
Properties
CAS No. |
441798-59-0 |
|---|---|
Molecular Formula |
C6H5N |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-3H,4H2 |
InChI Key |
FWDNKKPUSUAVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
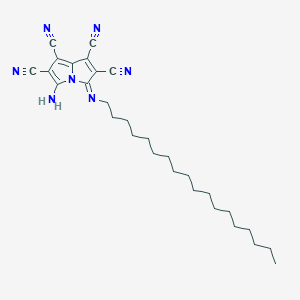

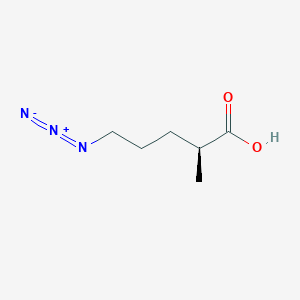
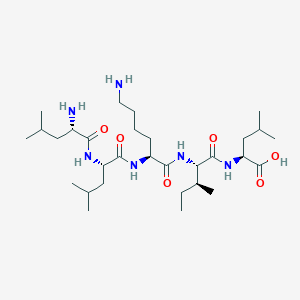
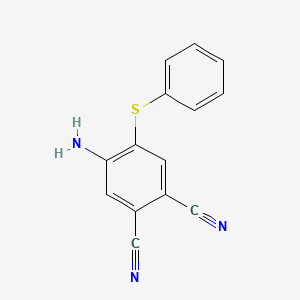
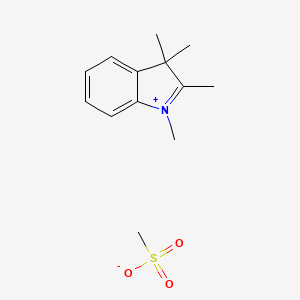
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
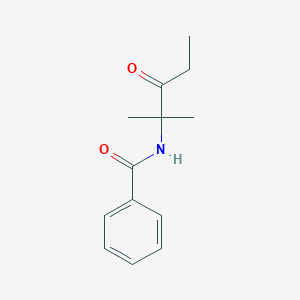
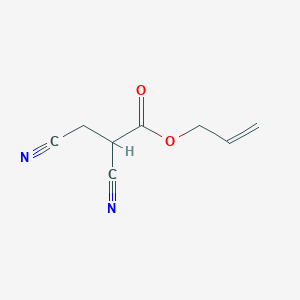
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
